![molecular formula C21H22ClN3O B192710 脱甲基阿司咪唑 CAS No. 47491-38-3](/img/structure/B192710.png)
脱甲基阿司咪唑
描述
去甲阿扎替丁是阿扎替丁的主要活性代谢产物,阿扎替丁是一种选择性且高亲和力的组胺 H1 受体拮抗剂。它是在细胞色素 P450 酶系统的催化下,通过阿扎替丁的氧化代谢而形成的。 去甲阿扎替丁表现出 97% 的蛋白结合率,其消除半衰期为 54 小时 。 阿扎替丁通常用于治疗过敏性鼻炎、哮喘和其他过敏性疾病 .
科学研究应用
Antiallergic Applications
Desmethylazelastine is primarily recognized for its antihistaminic properties. It functions as a potent H1-receptor antagonist, making it effective in treating allergic conditions such as:
- Allergic Rhinitis : Clinical studies have demonstrated that desmethylazelastine significantly alleviates symptoms associated with seasonal and perennial allergic rhinitis. Its efficacy is comparable to other antihistamines, providing relief from sneezing, nasal congestion, and itching .
- Allergic Conjunctivitis : The compound plays a role in managing ocular allergies by inhibiting histamine release from mast cells, thus reducing symptoms like redness and itching of the eyes .
Asthma Management
Research indicates that desmethylazelastine contributes to asthma management through its bronchodilator effects. In pharmacodynamic evaluations:
- Bronchodilation : Studies have shown that desmethylazelastine enhances lung function by improving forced expiratory volume (FEV1) and forced expiratory flow rates. This effect occurs at doses that do not lead to significant side effects .
- Dual Action : The compound's ability to stabilize mast cells and inhibit inflammatory mediators makes it beneficial for both immediate and late-phase allergic responses in asthma patients .
Pharmacokinetics and Bioequivalence Studies
The pharmacokinetic profile of desmethylazelastine has been extensively studied:
- Bioequivalence : A clinical study comparing different formulations of azelastine demonstrated that both the parent compound and desmethylazelastine exhibit similar pharmacokinetic parameters, indicating consistent absorption and metabolism across formulations .
- Sensitivity in Detection : Advanced methods like liquid chromatography coupled with tandem mass spectrometry (LC-ESI/MS/MS) have been validated for accurately measuring plasma concentrations of desmethylazelastine, enhancing the understanding of its pharmacokinetics in clinical settings .
Potential Therapeutic Effects Beyond Allergies
Emerging research suggests additional therapeutic roles for desmethylazelastine:
- Anti-inflammatory Properties : Desmethylazelastine exhibits inhibitory effects on various inflammatory mediators, including tumor necrosis factor-alpha and leukotrienes. This action may extend its utility in treating inflammatory conditions beyond allergic reactions .
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective roles due to its ability to modulate inflammatory pathways, although further research is necessary to confirm these findings .
Table 1: Summary of Clinical Studies on Desmethylazelastine
作用机制
去甲阿扎替丁通过拮抗组胺在 H1 受体上的作用来发挥其作用。这导致了组胺介导的过敏症状的缓解,例如瘙痒、打喷嚏和鼻塞。 该化合物还可以抑制肥大细胞释放炎症介质,进一步减少过敏反应 。 分子靶标包括组胺 H1 受体和参与炎症反应的各种信号通路 .
类似化合物:
阿扎替丁: 去甲阿扎替丁的母体化合物。它具有相似的抗组胺特性,但半衰期更短。
西替利嗪: 另一种用于类似治疗目的的 H1 受体拮抗剂。
氯雷他定: 一种长效抗组胺药,其化学结构不同,但药理作用相似。
独特性: 去甲阿扎替丁的独特性在于其高蛋白结合率和长消除半衰期,这有助于其持续的治疗效果。 它作为阿扎替丁的活性代谢产物形成也突出了其在抗组胺药代谢途径中的重要性 .
生化分析
Biochemical Properties
Desmethylazelastine, like azelastine, possesses H1-receptor antagonist activity . This suggests that it interacts with H1 histamine receptors, proteins that play a crucial role in allergic reactions. The nature of these interactions is likely to involve binding to the receptor, thereby preventing histamine from exerting its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethylazelastine can change over time. For example, studies in guinea pigs have shown that the clearance of Desmethylazelastine from the body is slower than that of azelastine . This suggests that Desmethylazelastine may have longer-lasting effects on cellular function.
Metabolic Pathways
Desmethylazelastine is a metabolite of azelastine, suggesting that it is involved in the metabolic pathways of this drug. Azelastine is oxidatively metabolized to Desmethylazelastine by the cytochrome P450 enzyme system .
准备方法
合成路线和反应条件: 去甲阿扎替丁通过 N-脱甲基化过程由阿扎替丁合成。 该反应主要由细胞色素 P450 异构体 CYP3A4 和 CYP2D6 催化,CYP1A2 起次要作用 。 反应条件通常涉及使用特定的溶剂和试剂来促进脱甲基化过程。
工业生产方法: 在工业环境中,去甲阿扎替丁的生产涉及使用优化反应条件进行大规模合成,以确保高产率和高纯度。 该过程包括使用高效液相色谱 (HPLC) 对化合物进行纯化和分离 .
化学反应分析
反应类型: 去甲阿扎替丁会发生各种化学反应,包括:
氧化: 该化合物可以被进一步氧化以形成额外的代谢产物。
还原: 还原反应可以改变去甲阿扎替丁中存在的官能团。
取代: 取代反应可以在分子的特定位点发生,导致形成新的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在受控条件下使用卤素和烷基化剂等试剂。
主要形成的产物:
相似化合物的比较
Azelastine: The parent compound from which desmethylazelastine is derived. It has similar antihistamine properties but a shorter half-life.
Cetirizine: Another H1-receptor antagonist used for similar therapeutic purposes.
Loratadine: A long-acting antihistamine with a different chemical structure but similar pharmacological effects.
Uniqueness: Desmethylazelastine is unique due to its high protein binding rate and long elimination half-life, which contribute to its prolonged therapeutic effects. Its formation as an active metabolite of azelastine also highlights its significance in the metabolic pathway of antihistamine drugs .
生物活性
Desmethylazelastine is a significant metabolite of azelastine, an antihistamine used primarily for the treatment of allergic conditions. Understanding its biological activity is crucial for evaluating its therapeutic potential and pharmacokinetics. This article delves into the biological activity of desmethylazelastine, supported by research findings, case studies, and data tables.
Overview of Desmethylazelastine
Desmethylazelastine is formed through the oxidative metabolism of azelastine, primarily via the cytochrome P450 enzyme system. It exhibits antihistaminic properties, contributing to the overall efficacy of azelastine in treating allergic rhinitis and other allergic conditions . The compound's pharmacological profile includes anti-inflammatory effects, which are essential in managing allergic responses.
Pharmacokinetics
The pharmacokinetic profile of desmethylazelastine is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that desmethylazelastine has a longer half-life compared to its parent compound azelastine, which may enhance its therapeutic effects.
Key Pharmacokinetic Parameters
Parameter | Desmethylazelastine | Azelastine |
---|---|---|
Half-life (T1/2) | ~21 hours | ~20 hours |
Peak Plasma Concentration (Cmax) | 1.10 ng/mL | 1.02 ng/mL |
Time to Peak Concentration (Tmax) | 5.6 hours | 5.9 hours |
Area Under Curve (AUC) | 28.24 ng·h/mL | 25.96 ng·h/mL |
The above table summarizes key pharmacokinetic parameters derived from a study comparing both compounds in healthy volunteers .
Desmethylazelastine exhibits several biological activities:
- Antihistaminic Activity : It antagonizes the H1 receptor, blocking histamine's action and alleviating symptoms associated with allergic reactions.
- Anti-inflammatory Effects : Research indicates that desmethylazelastine may reduce inflammatory mediators in allergic conditions, contributing to its therapeutic efficacy .
- Sedative Effects : While less sedating than first-generation antihistamines, desmethylazelastine may still exhibit some central nervous system effects.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy and safety of azelastine and its metabolite desmethylazelastine:
- Seasonal Allergic Rhinitis Study : A double-blind study involving 536 patients demonstrated significant improvements in nasal symptoms with azelastine compared to placebo, highlighting the role of desmethylazelastine in symptom relief .
- Long-term Safety Evaluation : A long-term safety study involving 703 patients showed that azelastine, through its metabolite desmethylazelastine, maintained efficacy over a year without significant adverse effects .
属性
IUPAC Name |
2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYCMIFVXDQIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963859 | |
Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47491-38-3 | |
Record name | Desmethylazelastine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLAZELASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。